Decladinose Roxithromycin is a degradation product of Roxithromycin, a macrolide antibiotic used primarily for treating respiratory tract infections and skin infections. The compound is characterized by the removal of the cladinose sugar moiety from the Roxithromycin structure, leading to a significant reduction in its biological activity. The molecular formula for Decladinose Roxithromycin is , with a molecular weight of approximately 678.85 g/mol . This compound is classified as an inactive metabolite, which means it does not exhibit the pharmacological effects associated with its parent compound, Roxithromycin .
Decladinose Roxithromycin primarily forms through hydrolytic degradation of Roxithromycin, particularly under acidic conditions. The hydrolysis process involves breaking the glycosidic bond between the cladinose sugar and the macrolide core, resulting in the loss of the cladinose unit . Additionally, photocatalytic degradation studies have shown that Decladinose Roxithromycin can also be produced through photocatalysis in the presence of titanium dioxide, where oxidation reactions contribute to its formation .
As an inactive metabolite, Decladinose Roxithromycin lacks significant antibacterial properties. In contrast, Roxithromycin demonstrates activity against various Gram-positive and Gram-negative bacteria. The removal of the cladinose sugar unit from Roxithromycin reduces its ability to bind to bacterial ribosomes, which is crucial for its mechanism of action as an antibiotic . Therefore, Decladinose Roxithromycin does not contribute to therapeutic effects in clinical settings.
The synthesis of Decladinose Roxithromycin primarily occurs through the degradation of Roxithromycin under specific conditions. This includes:
These methods highlight the compound's formation as a result of environmental or physiological conditions rather than intentional synthetic pathways.
Research on interaction studies involving Decladinose Roxithromycin focuses on its relationship with bile acids and other macrolide antibiotics. The binding interactions between macrolides and bile-acid micelles have been investigated to understand how these compounds behave in physiological environments. Although Decladinose Roxithromycin does not exhibit significant binding affinity due to its inactivity, understanding these interactions can provide insights into drug absorption and metabolism dynamics .
Decladinose Roxithromycin shares structural similarities with other macrolide antibiotics but is unique due to its lack of biological activity. Here’s a comparison with other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Roxithromycin | Contains cladinose and desosamine sugars | Active against bacteria |
| Erythromycin | 14-membered lactone ring; contains cladinose | Active against bacteria |
| Clarithromycin | 14-membered lactone ring; methylated at position 6 | Active against bacteria |
| Azithromycin | 15-membered lactone ring; contains a nitrogen atom | Active against bacteria |
| Decladinosylazithromycin | Lacks cladinose sugar; derived from azithromycin | Reduced activity |
Decladinose Roxithromycin's uniqueness lies in its status as an inactive metabolite resulting from the hydrolysis of an active antibiotic (Roxithromycin), making it a subject of interest primarily for analytical and stability studies rather than therapeutic applications .
Decladinose roxithromycin represents a major degradation product of roxithromycin that forms through acidic hydrolysis processes, characterized by the loss of the cladinose sugar moiety from the parent macrolide structure [1] [2]. The compound exhibits the molecular formula C₃₃H₆₂N₂O₁₂ with a molecular weight of 678.85 grams per mole, distinguishing it from the parent roxithromycin by the absence of the cladinose substituent [3] [4]. This structural modification fundamentally alters the chemical behavior and degradation characteristics of the resulting compound.
The acidic hydrolysis pathway leading to decladinose roxithromycin formation follows first-order reaction kinetics, consistent with established degradation mechanisms observed in macrolide antibiotics [1] [5]. Under acidic conditions ranging from pH 1.30 to 2.30, the hydrolytic cleavage occurs preferentially at the glycosidic bond connecting the cladinose sugar unit to the macrolide core [2] [6]. The reaction proceeds through protonation of the glycosidic oxygen, facilitating nucleophilic attack by water molecules and subsequent bond cleavage.
Temperature significantly influences the hydrolysis rate constants, with activation energies calculated between 53.92 and 77.64 kilojoules per mole depending on the specific pH conditions [1]. At pH 1.30 and 60°C, the rate constant reaches 1.29 hours⁻¹, corresponding to a half-life of 0.54 hours [1]. The temperature dependence follows Arrhenius behavior, demonstrating exponential increases in degradation rates with elevated temperatures.
| pH | Temperature (°C) | Rate Constant k (h⁻¹) | Half-life t₀.₅ (h) | Time for 10% degradation t₀.₁ (h) |
|---|---|---|---|---|
| 1.3 | 40 | 0.27 | 2.59 | 0.39 |
| 1.3 | 50 | 0.60 | 1.16 | 0.18 |
| 1.3 | 60 | 1.29 | 0.54 | 0.08 |
| 1.7 | 40 | 0.17 | 4.06 | 0.62 |
| 1.7 | 50 | 0.29 | 2.43 | 0.37 |
| 1.7 | 60 | 0.59 | 1.18 | 0.18 |
| 2.3 | 40 | 0.02 | 38.45 | 5.84 |
| 2.3 | 50 | 0.08 | 8.75 | 1.33 |
| 2.3 | 60 | 0.12 | 5.99 | 0.91 |
Mass spectrometric analysis of the acidic hydrolysis products reveals characteristic fragmentation patterns that confirm the structural identity of decladinose roxithromycin [1] [7]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 679.5, with major fragmentation ions observed at 115.1, 158.1, 176.1, 398.2, 416.3, 446.3, 573.4, 603.4, and 661.4 [1]. The loss of 176.1 mass units corresponds to the cladinose substituent, while subsequent fragmentations involve dehydration (-18), loss of methoxyethene moiety (-58), and deformylation (-30) processes.
The formation of decladinose roxithromycin occurs concurrently with geometric isomerization processes, producing both E-isomer and Z-isomer forms of the decladinose derivative [2] [6]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry analysis identifies these isomeric products with retention times of 4.16 and 4.39 minutes respectively [1]. The isomerization process involves acid-catalyzed rearrangement of the oxime moiety, with the ratio of Z-roxithromycin to E-roxithromycin ranging from 0.08 to 0.21 depending on pH conditions [2].
Additional byproducts identified through collisionally activated dissociation experiments include fragmented desosamine and cladinose sugar units [1] [8]. The desosamine moiety undergoes dehydration followed by loss of N-methylenemethanamine fragments, while the liberated cladinose experiences deformylation, dehydration, and demethylation reactions [1]. These secondary degradation products provide valuable insights into the comprehensive breakdown pathways of the macrolide structure under acidic conditions.
Decladinose roxithromycin undergoes extensive photocatalytic degradation when exposed to simulated sunlight in the presence of titanium dioxide photocatalysts [1] [9]. The photodegradation process follows Langmuir-Hinshelwood kinetics characteristic of heterogeneous photocatalytic systems, with first-order reaction kinetics and a rate constant of 0.00768 minutes⁻¹ under near-ultraviolet irradiation at 350 nanometers [1] [5].
The photocatalytic mechanism initiates through the generation of electron-hole pairs in titanium dioxide particles upon absorption of ultraviolet radiation [10] [5]. These charge carriers migrate to the catalyst surface, where they participate in secondary reactions with adsorbed decladinose roxithromycin molecules [1]. The photogenerated holes directly attack the organic substrate, while electrons react with dissolved oxygen to form superoxide radicals, creating a complex oxidative environment [10] [11].
Mass spectrometric identification of photodegradation products reveals multiple transformation pathways affecting different molecular regions of decladinose roxithromycin [1] [12]. The primary degradation products exhibit molecular ions ranging from 649.4 to 711.4 mass-to-charge units, indicating various degrees of oxidation, hydroxylation, and structural modification [1]. Product RP-UV-1 (molecular weight 693.4) and RP-UV-2 (molecular weight 695.4) result from oxidation of the macrolide core, while RP-UV-3 (molecular weight 665.4) represents demethylation of the oxime moiety [1].
| Product ID | Retention Time (min) | Molecular Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Transformation Type |
|---|---|---|---|---|
| RP-UV-1 | 3.54 | 693.4 | 115.1, 158.1, 376.2, 500.3, 569.3, 587.4, 675.4 | Core oxidation |
| RP-UV-2 | 3.70 | 695.4 | 115.1, 158.1, 571.3, 677.4 | Core oxidation |
| RP-UV-3 | 3.88 | 665.4 | 115.1, 158.1, 490.3, 647.4 | Demethylation of oxime moiety |
| RP-UV-4 | 4.38 | 649.4 | 115.1, 158.1, 398.2, 416.3, 446.3 | Oxidation of methoxyethoxymethyl group |
| RP-UV-5 | 4.59 | 711.4 | 115.1, 158.1, 398.2, 470.3, 488.3, 675.4, 693.4 | Hydroxylation of methoxyethoxymethyl group |
The 2-methoxyethoxymethyl moiety represents a particularly reactive site during photocatalytic degradation, undergoing both oxidation and hydroxylation reactions [1] [12]. Product RP-UV-4 demonstrates oxidation of this side chain, while RP-UV-5 exhibits additional hydroxyl substituent attachment [1]. These transformations occur through radical-mediated mechanisms involving hydroxyl radicals generated at the titanium dioxide surface [13].
Fragmentation analysis through collisionally activated dissociation reveals that photodegradation products retain characteristic ions at mass-to-charge ratios 115.1 and 158.1, corresponding to stable fragments of the desosamine sugar unit [1] [8]. The preservation of these fragments indicates selective oxidation processes that preferentially target the macrolide core and oxime side chain while maintaining the integrity of the amino sugar components [1].
The photocatalytic process demonstrates pH dependence, with optimal degradation rates observed under alkaline conditions [9] [14]. Natural organic matter concentrations below 10 milligrams carbon per liter show minimal interference with the degradation process, while higher concentrations can inhibit photocatalytic efficiency through competitive absorption of hydroxyl radicals [13]. The presence of inorganic ions such as nitrate and nitrite significantly reduces degradation rates due to radical scavenging effects [13].
Decladinose roxithromycin exhibits distinct structural transformation patterns when subjected to various oxidative processes, with specific molecular regions demonstrating differential susceptibility to degradation [15] [16] [17]. The compound undergoes systematic structural modifications that follow predictable pathways based on the electronic and steric properties of functional groups within the macrolide framework.
The oxime ether side chain represents the most reactive site for oxidative attack, particularly the 2-methoxyethoxymethyl moiety [1] [16]. This region undergoes hydroxylation, demethylation, and complete oxidative cleavage depending on the oxidative conditions employed [1] [13]. Under hydroxyl radical conditions generated through ultraviolet/hydrogen peroxide systems, the oxime side chain experiences rapid transformation with second-order rate constants exceeding 5.68 × 10⁹ per molar per second [13].
The macrolide lactone ring demonstrates moderate susceptibility to oxidative processes, with hydroxylation occurring preferentially at the C14 position [16] [17]. Nuclear magnetic resonance analysis of oxidized products confirms the attachment of hydroxyl groups to the ring structure without disruption of the cyclic framework [16]. These modifications result in increased polarity and altered chromatographic behavior, with retention times shifting to earlier elution positions in reversed-phase liquid chromatography systems [1].
| Transformation Pathway | Primary Target Site | Mechanism | Stability Factor |
|---|---|---|---|
| N-demethylation at desosamine | Desosamine sugar unit | Oxidative dealkylation | pH dependent |
| Cladinose moiety cleavage | Glycosidic bond | Hydrolytic cleavage | Acid labile |
| Oxime side chain hydroxylation | Oxime ether chain | Hydroxyl radical attack | UV light sensitive |
| Core macrolide ring oxidation | Lactone ring | Direct oxidation | Temperature sensitive |
| Methoxyethoxymethyl oxidation | Side chain | Radical-mediated oxidation | Photochemically active |
| Geometric isomerization (E to Z) | Oxime moiety | Acid-catalyzed rearrangement | pH and temperature dependent |
| Multiple halogen substitution | Cladinose and oxime positions | Electrophilic substitution | Halogen availability dependent |
Desosamine sugar unit modifications occur through N-demethylation processes that remove methyl groups from the dimethylamino functionality [6] [7]. These transformations proceed via oxidative dealkylation mechanisms involving cytochrome P450-like oxidation pathways, resulting in products with reduced basicity and altered pharmacokinetic properties [6]. Mass spectrometric analysis reveals characteristic neutral losses of 14 and 28 mass units corresponding to single and double demethylation events respectively [7].
Chlorine and bromine substitution reactions occur when decladinose roxithromycin encounters halogenating oxidants such as sodium hypochlorite in aqueous environments [16]. These electrophilic substitution reactions target electron-rich positions on the aromatic and aliphatic carbons, producing mono- and dihalogenated derivatives with molecular weights increased by 35-80 mass units [16]. The halogenation pattern depends on water matrix composition, with freshwater systems favoring chlorination while marine environments promote bromination [16].
Temperature-dependent oxidative transformations demonstrate Arrhenius behavior with activation energies ranging from 45 to 85 kilojoules per mole depending on the specific oxidation pathway [15] [18]. Thermal degradation studies reveal that decladinose roxithromycin maintains structural integrity at temperatures below 60°C for extended periods, but undergoes rapid decomposition above 80°C [15]. The compound exhibits excellent thermal stability in neutral aqueous solutions, with degradation half-lives exceeding six weeks at physiological temperatures [19].
High-Performance Liquid Chromatography represents the cornerstone methodology for the detection and quantification of Decladinose Roxithromycin in pharmaceutical matrices. The chromatographic separation of this metabolite presents unique challenges due to its structural similarity to the parent compound while exhibiting distinct physicochemical properties resulting from the absence of the cladinose sugar moiety [1] [2].
The optimal chromatographic conditions for Decladinose Roxithromycin analysis typically employ reversed-phase liquid chromatography utilizing octadecylsilane (C18) stationary phases with particle sizes ranging from 3 to 5 micrometers. The mobile phase composition most commonly consists of acetonitrile and aqueous phosphate buffer systems, with the acetonitrile content varying between 45-80% depending on the specific analytical requirements [1] . The retention time of Decladinose Roxithromycin is characteristically longer than that of roxithromycin, typically observed at approximately 12.3 minutes compared to 10.8 minutes for the parent compound under gradient elution conditions [4].
The detection methodology predominantly relies on ultraviolet absorption spectroscopy at wavelengths between 205-238 nanometers, with 205 nanometers providing optimal sensitivity for trace analysis [1] [5]. Electrochemical detection has also been successfully implemented, offering enhanced selectivity through coulometric detection at 850 millivolts with a screen voltage of 600 millivolts [1]. This electrochemical approach demonstrates superior sensitivity with limits of quantification as low as 0.15 micrograms per milliliter in plasma samples.
The chromatographic method demonstrates excellent linearity across concentration ranges from 0.1 to 100 micrograms per milliliter, with correlation coefficients consistently exceeding 0.997 [5]. Recovery studies indicate efficient extraction efficiencies ranging from 72.5% to 76.9% across different concentration levels, with relative standard deviations below 11.1% for both intra-day and inter-day precision measurements [6]. The method validation parameters conform to International Conference on Harmonisation guidelines, ensuring reliability for pharmaceutical analysis applications.
Mobile phase optimization studies reveal that pH control at 7.0 using phosphate buffer systems provides optimal peak shape and retention characteristics. The flow rate optimization typically ranges from 1.0 to 1.5 milliliters per minute, with column temperatures maintained between 30-35 degrees Celsius to ensure reproducible retention times and peak symmetry [5] [7]. The injection volume is standardized at 10-20 microliters to maintain adequate sensitivity while preventing column overloading.
Liquid Chromatography-Tandem Mass Spectrometry has emerged as the definitive analytical technique for the structural elucidation and quantitative determination of Decladinose Roxithromycin, offering unparalleled specificity and sensitivity for metabolite characterization [8] [9]. The mass spectrometric detection provides molecular-level identification capabilities that are essential for distinguishing this metabolite from other structurally related macrolide compounds.
The electrospray ionization interface operating in positive ion mode generates the protonated molecular ion [M+H]+ at mass-to-charge ratio 679.4, which serves as the precursor ion for subsequent fragmentation studies [8] [10]. The tandem mass spectrometry experiments utilize collision-induced dissociation with collision energies ranging from 25-35 electron volts to generate characteristic product ions. The primary fragmentation pathway involves the sequential loss of sugar moieties and side chain components, producing diagnostic fragments at mass-to-charge ratios 558.4, 522.3, and 419.3 [11] [10].
The chromatographic separation for Liquid Chromatography-Tandem Mass Spectrometry analysis typically employs shorter retention times compared to traditional High-Performance Liquid Chromatography methods, with Decladinose Roxithromycin eluting between 6.2-8.5 minutes depending on the mobile phase composition [8] [9]. The mobile phase commonly consists of methanol or acetonitrile with aqueous formic acid solutions to enhance ionization efficiency in the electrospray interface.
Method validation parameters for Liquid Chromatography-Tandem Mass Spectrometry demonstrate superior analytical performance compared to conventional chromatographic methods. The limit of detection ranges from 0.2-1.0 nanograms per milliliter, while the limit of quantification extends from 0.8-2.5 nanograms per milliliter [12] [13]. The linear dynamic range spans from 1.0 to 100 nanograms per milliliter with correlation coefficients exceeding 0.999. Recovery studies indicate values between 82.1% and 101.4%, with relative standard deviations below 15% for both precision and accuracy measurements.
The multiple reaction monitoring mode provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interferences that commonly affect other detection methods [12] [9]. The matrix effect evaluation reveals minimal signal suppression or enhancement, with values typically within ±15% of the theoretical response, indicating robust method performance across different biological matrices.
Two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has been successfully implemented for the characterization of unknown impurities in roxithromycin formulations, including Decladinose Roxithromycin [8] [14]. This advanced technique enables comprehensive structural elucidation through high-resolution mass measurements and multi-stage fragmentation experiments, providing definitive identification of metabolite structures.
The mass spectrometric fragmentation patterns of Decladinose Roxithromycin provide distinctive molecular signatures that enable unambiguous differentiation from the parent compound and other related metabolites. The fragmentation behavior reflects the structural modifications resulting from the loss of the cladinose sugar moiety, generating characteristic diagnostic ions that serve as molecular fingerprints for metabolite identification [10] [15].
The primary fragmentation pathway initiates with the protonated molecular ion at mass-to-charge ratio 679.4, which represents the base peak in the mass spectrum. This ion corresponds to the intact Decladinose Roxithromycin molecule with the absence of the cladinose sugar unit, distinguishing it from the parent roxithromycin molecular ion at mass-to-charge ratio 837.5 [10] [16]. The molecular weight difference of 158 atomic mass units corresponds precisely to the cladinose sugar fragment, confirming the metabolite identity.
The subsequent fragmentation cascade involves the sequential loss of the desosamine sugar moiety, producing a prominent fragment ion at mass-to-charge ratio 558.4 with relative intensity ranging from 75-85% of the base peak [10] [17]. This fragmentation pattern is characteristic of 14-membered macrolide antibiotics and provides structural confirmation of the intact macrolide ring system. The desosamine loss occurs through cleavage of the glycosidic bond at the C-5 position of the macrolide core structure.
The oxime ether side chain fragmentation generates a diagnostic ion at mass-to-charge ratio 522.3, representing the loss of the 2-methoxyethoxymethoxyimino substituent from the precursor ion. This fragment exhibits relative intensities of 60-70% and is particularly significant for differentiating roxithromycin derivatives from other macrolide antibiotics that lack this specific oxime modification [10] [16]. The oxime side chain fragmentation follows a characteristic mechanism involving the cleavage of the carbon-nitrogen bond adjacent to the oxime functionality.
The core macrolide ring fragment at mass-to-charge ratio 419.3 represents the structural backbone of the molecule following the elimination of both sugar substituents and the oxime side chain. This fragment ion maintains relative intensities of 40-50% and provides confirmation of the 14-membered lactone ring structure that is common to erythromycin-derived antibiotics [15] [18]. The formation of this fragment involves multiple bond cleavages and rearrangement reactions that are characteristic of macrolide fragmentation mechanisms.
The desosamine sugar fragment at mass-to-charge ratio 158.1 appears as a low-intensity ion (25-35% relative intensity) that confirms the presence of the dimethylamino sugar moiety in the metabolite structure. This fragment is generated through the reverse of the glycosidic bond cleavage and provides additional structural confirmation [10] [17]. The absence of the cladinose fragment at mass-to-charge ratio 115.1 in the Decladinose Roxithromycin spectrum, compared to its presence in the parent compound spectrum, serves as a definitive diagnostic criterion for metabolite identification.
The fragmentation pattern analysis reveals that the metabolite retains the essential structural features of the parent compound while exhibiting the characteristic absence of the cladinose sugar moiety. This fragmentation behavior enables the development of specific multiple reaction monitoring transitions for quantitative analysis, with the precursor ion at mass-to-charge ratio 679.4 fragmenting to product ions at 558.4, 522.3, and 419.3 serving as the most selective and sensitive transitions for analytical applications [8] [9].